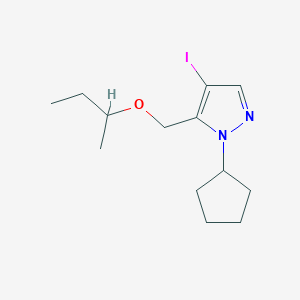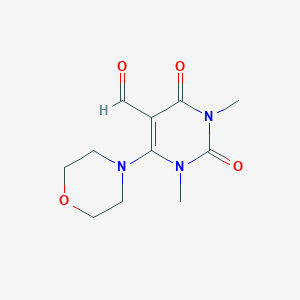
(4-シクロプロピルスルホニル)ピペラジン-1-イル)(6-モルホリノピリミジン-4-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone is a complex organic compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a unique structure combining a cyclopropylsulfonyl group, a piperazine ring, and a morpholinopyrimidine moiety, making it a subject of interest in medicinal chemistry and pharmacology.
科学的研究の応用
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an anti-inflammatory agent, as well as its effects on other disease pathways.
作用機序
Target of Action
The primary targets of (4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response, with iNOS producing nitric oxide and COX-2 producing prostaglandins .
Mode of Action
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone interacts with its targets by forming hydrophobic interactions with the active sites of iNOS and COX-2 . This interaction inhibits the production of nitric oxide and prostaglandins, thereby reducing the inflammatory response .
Biochemical Pathways
The compound affects the biochemical pathways involved in inflammation. By inhibiting iNOS and COX-2, (4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone reduces the production of nitric oxide and prostaglandins, key mediators of inflammation . This leads to downstream effects such as reduced redness, swelling, and pain, which are common symptoms of inflammation .
Pharmacokinetics
The compound’s effectiveness in inhibiting inos and cox-2 suggests that it has sufficient bioavailability to reach its targets .
Result of Action
As a result of its action, (4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone reduces the inflammatory response in cells. It decreases the expression of iNOS and COX-2, leading to lower levels of nitric oxide and prostaglandins . This results in reduced inflammation and associated symptoms .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Piperazine Intermediate:
- Starting with piperazine, the cyclopropylsulfonyl group is introduced via sulfonylation using cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.
- Reaction conditions: Room temperature, inert atmosphere (e.g., nitrogen).
-
Synthesis of the Morpholinopyrimidine Moiety:
- The morpholinopyrimidine core is synthesized separately, often starting from 4-chloropyrimidine and morpholine under reflux conditions.
- Reaction conditions: Elevated temperature, solvent such as ethanol or acetonitrile.
-
Coupling Reaction:
- The final step involves coupling the cyclopropylsulfonyl piperazine intermediate with the morpholinopyrimidine moiety using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- Reaction conditions: Room temperature to mild heating, solvent such as dichloromethane.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the sulfonyl group, potentially yielding amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
- Oxidation products include sulfoxides and sulfones.
- Reduction products include amines and thiols.
- Substitution products vary depending on the nucleophile used.
類似化合物との比較
(4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone: Similar structure but with a methylsulfonyl group instead of cyclopropylsulfonyl.
(4-(Ethylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone: Contains an ethylsulfonyl group.
Uniqueness: The cyclopropylsulfonyl group in (4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone provides unique steric and electronic properties that can influence its biological activity and interactions with molecular targets, making it distinct from its analogs.
This detailed overview should provide a comprehensive understanding of (4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone, its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-(6-morpholin-4-ylpyrimidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O4S/c22-16(14-11-15(18-12-17-14)19-7-9-25-10-8-19)20-3-5-21(6-4-20)26(23,24)13-1-2-13/h11-13H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGJOKBJKRUQIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=NC=N3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-[8-(2-methylquinoline-8-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione](/img/structure/B2567541.png)
![(E)-2-(benzo[d]thiazol-2-yl)-3-(3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B2567545.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydroisoquinolin-1-one](/img/structure/B2567547.png)
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide](/img/structure/B2567550.png)

